Meatmc
描述
Meat is the flesh of certain animal species that is used as food by humans. It includes many tissues and edible parts, although the main tissue is the muscle. Meat is composed of approximately 72–75% water, 21% nitrogenous compounds (19% proteins and 1.5% nonprotein nitrogen compounds), 2.5–5% lipids, and 1% non-nitrogenous compounds (vitamins and carbohydrates) .
准备方法
The preparation of meat involves various processes, including slaughtering, butchering, and processing. The synthetic routes and reaction conditions for meat preparation are not applicable in the traditional chemical sense. industrial production methods include:
Curing: The addition of salt, nitrates, and other preservatives to enhance flavor and shelf life.
Fermentation: The use of beneficial bacteria to develop flavor and preserve the meat.
化学反应分析
Meat undergoes several chemical reactions during processing and cooking:
Maillard Reaction: A complex group of reactions between amino acids and reducing sugars that lead to the formation of flavor compounds and browning.
Lipid Oxidation: The degradation of lipids leading to the formation of volatile compounds that contribute to flavor and aroma.
Protein Denaturation: The alteration of protein structure due to heat, leading to changes in texture and flavor
科学研究应用
Meat and its components have various scientific research applications:
Chemistry: Analysis of volatile organic compounds to understand flavor and aroma profiles.
Biology: Study of muscle composition and the effects of different diets on meat quality.
Medicine: Research on the nutritional value of meat and its impact on human health.
Industry: Development of new meat products and improvement of processing techniques
作用机制
The mechanism of action of meat components involves various biochemical pathways:
Flavor Compounds: Formation through Maillard reactions and lipid oxidation.
Nutritional Impact: Proteins, lipids, and vitamins in meat contribute to human nutrition by providing essential amino acids, fatty acids, and micronutrients
相似化合物的比较
Meat can be compared with other protein-rich foods such as fish, poultry, and plant-based proteins:
Fish: Generally contains higher levels of omega-3 fatty acids.
Poultry: Often leaner with lower fat content.
Plant-Based Proteins: Lack certain essential amino acids found in meat but are rich in fiber and other nutrients
属性
IUPAC Name |
[(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O8S2/c1-9(2)12-7-36-19-15(25-17(28)14(26-32-6)13-8-37-21(23)24-13)18(29)27(19)16(12)20(30)34-11(5)35-22(31)33-10(3)4/h8,10-11,15,19H,1,7H2,2-6H3,(H2,23,24)(H,25,28)/b26-14-/t11-,15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOFNYGZIUTBU-JXCKPUJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=C)C)OC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-04-2 | |
Record name | ((1-Methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137778042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。